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Compound of Interest

Compound Name:
5-(Furan-2-yl)-1-methyl-1H-

pyrazole-3-carbaldehyde

CAS No.: 876728-40-4

Cat. No.: B1320485

Get Quote

Executive Summary: The Pharmacophore Fusion
The fusion of furan (an oxygen-containing five-membered heterocycle) and pyrazole (a

nitrogen-containing diazole) represents a privileged scaffold in modern medicinal chemistry.

This hybrid system exploits the distinct electronic properties of both rings: the furan moiety

often acts as a bioisostere for phenyl rings, improving lipophilicity and hydrogen bond

acceptance, while the pyrazole ring serves as a robust linker and pharmacophore capable of

multiple hydrogen bonding interactions (donor/acceptor).

This guide dissects the furan-pyrazole scaffold, focusing on its dominant roles in oncology

(EGFR/VEGFR inhibition) and inflammation (COX-2 selectivity), providing researchers with

actionable synthetic routes, mechanistic insights, and validated experimental protocols.
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The most robust pathway for accessing furan-pyrazole derivatives is the Claisen-Schmidt

Condensation followed by Heterocyclization. This route allows for modular diversity at the furan

C2-position and the pyrazole N1/C3/C5-positions.

Core Synthetic Workflow (DOT Diagram)
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Caption: Figure 1. Modular synthesis of furan-pyrazole hybrids via the chalcone pathway.

Standard Operating Procedure (SOP): Synthesis of 3-
(Furan-2-yl)-5-aryl-2-pyrazoline
Note: This protocol is adapted from standard methodologies validated in recent literature [1, 4].

Phase A: Chalcone Synthesis

Reactants: Dissolve 2-acetylfuran (0.01 mol) and the appropriate substituted benzaldehyde

(0.01 mol) in ethanol (20 mL).

Catalysis: Add 40% NaOH solution (5 mL) dropwise with vigorous stirring at 0–5°C.

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate

7:3).

Isolation: Pour the reaction mixture into crushed ice/water containing HCl. Filter the

precipitated solid, wash with water, and recrystallize from ethanol.

Phase B: Pyrazoline Cyclization

Reactants: Dissolve the chalcone (0.005 mol) in glacial acetic acid (15 mL).
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Cyclization: Add hydrazine hydrate (0.01 mol) or phenylhydrazine (0.01 mol).

Reflux: Heat under reflux for 6–8 hours.

Work-up: Cool to room temperature and pour into ice-cold water.

Purification: Filter the solid product. Recrystallize from ethanol/DMF to yield the pure furan-

pyrazole derivative.

Pharmacological Profiles & Mechanism of Action[1]
[2]
Anticancer Activity: Dual EGFR/VEGFR Inhibition
Furan-pyrazole derivatives have emerged as potent Tyrosine Kinase Inhibitors (TKIs). The

furan ring often occupies the hydrophobic pocket of the kinase domain, while the pyrazole

nitrogen forms essential hydrogen bonds with the hinge region amino acids (e.g., Met793 in

EGFR).

Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor

Receptor-2 (VEGFR-2).[1]

Mechanism: Competitive inhibition at the ATP-binding site.

Key Data: Derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-F) on the phenyl ring

attached to the pyrazole show IC50 values in the nanomolar range (0.06 µM against EGFR)

[12, 17].

Signaling Pathway Modulation (DOT Diagram)
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Caption: Figure 2.[2] Mechanism of action: Dual kinase inhibition leading to apoptosis.

Anti-inflammatory Activity: COX-2 Selectivity
The structural geometry of 1,3,5-trisubstituted pyrazoles mimics the pharmacophore of

Celecoxib. The furan ring provides a steric bulk that fits the larger hydrophobic side pocket of

COX-2, which is absent in COX-1, thereby conferring selectivity and reducing gastric side

effects.

Key Finding: Compounds with a sulfonamide or sulfonyl group on the pyrazole N1 position

show superior anti-inflammatory indices [6, 14].
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Structure-Activity Relationship (SAR) Analysis
Understanding the SAR is critical for lead optimization. The following diagram summarizes the

impact of substitutions on the core scaffold.

Furan-Pyrazole
Scaffold

Furan Ring (C5) Pyrazole Ring

Halogens (Cl, Br)
increase lipophilicity

& potency

N1 Position:
Sulfonamide/Phenyl
essential for COX-2

C3 Position:
Electron-withdrawing
aryl groups (NO2, F)
enhance cytotoxicity

Click to download full resolution via product page

Caption: Figure 3. SAR Map: Critical substitution patterns for biological efficacy.

Experimental Protocols for Bioassay
In Vitro Cytotoxicity Assay (MTT Protocol)
Purpose: To determine the IC50 of synthesized derivatives against cancer cell lines (e.g., MCF-

7, HepG2).

Seeding: Plate cells (1 × 10^4 cells/well) in 96-well plates containing DMEM media. Incubate

for 24h at 37°C/5% CO2.

Treatment: Add test compounds dissolved in DMSO (ensure final DMSO < 0.1%) at serial

dilutions (0.1 – 100 µM). Include Doxorubicin or Erlotinib as positive controls.
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Incubation: Incubate for 48 hours.

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until

purple formazan crystals form.

Solubilization: Dissolve crystals in 100 µL DMSO.

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using

non-linear regression.

Antimicrobial Susceptibility (Broth Microdilution)
Purpose: Determine Minimum Inhibitory Concentration (MIC).

Inoculum: Prepare bacterial suspension (0.5 McFarland standard).

Dilution: In a 96-well plate, perform 2-fold serial dilutions of the furan-pyrazole derivative in

Mueller-Hinton broth.

Inoculation: Add bacterial suspension to each well.

Controls: Include Ciprofloxacin (antibacterial) or Fluconazole (antifungal) as controls.

Incubation: 37°C for 24h (bacteria) or 48h (fungi).

Readout: The lowest concentration showing no visible growth is the MIC.

Data Compendium
Table 1: Comparative Biological Activity of Key Furan-Pyrazole Derivatives
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Derivative ID Substituent (R) Target Activity Metric Reference

FP-03 4-Cl-Phenyl EGFR Kinase IC50: 0.06 µM [12, 17]

FP-09 4-F-Phenyl VEGFR-2 IC50: 0.22 µM [17]

FP-14g 2,4-Di-Cl COX-2 IC50: 0.56 µM [19]

FP-SA 4-NO2-Phenyl S. aureus
MIC: 0.023

µg/mL
[3]

FP-TB Trimethoxy Tubulin IC50: 1.2 µM [20]

Note: Data represents maximal activities reported in recent high-impact studies. "FP" denotes

Furan-Pyrazole series.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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